Cas no 345909-35-5 (Kynurenic Acid Hydrate)

Kynurenic Acid Hydrate 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxyquinoline-2-carboxylic acid
- 4-Hydroxyquinoline-2-carboxylic acid hydrate
- 4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID, HYDRATE, 98
- 2-Carboxy-4-hydroxyquinoline hydrate,4-Hydroxyquinaldic acid hydrate,Kynurenic acid hydrate
- 4-Hydroxyquinoline-2-carboxylicacidhydrate
- kynurenic acid monohydrate
- BP-12465
- SB70571
- 4-Hydroxyquinoline-2-carboxylic acid,hydrate,98
- VNA90935
- MFCD00149476
- 4-Hydroxyquinoline-2-carboxylic acid xhydrate
- 4-oxo-1,4-dihydroquinoline-2-carboxylic acid hydrate
- 4-oxo-1H-quinoline-2-carboxylic acid;hydrate
- Kynurenic acid (hydrate)
- AKOS024307448
- 345909-35-5
- 179637-97-9
- SCHEMBL1421892
- acid, kynurenic hydrate
- Kynurenic Acid Hydrate
-
- MDL: MFCD00149476
- インチ: InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
- InChIKey: HCZHHEIFKROPDY-UHFFFAOYSA-N
- ほほえんだ: OC1C2C(=CC=CC=2)N=C(C(O)=O)C=1
- BRN: 147451
計算された属性
- せいみつぶんしりょう: 207.05300
- どういたいしつりょう: 188.034768
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.2
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 275°C
- ふってん: 358.4°Cat760mmHg
- フラッシュポイント: 170.5°C
- すいようせい: Soluble in hot ethanol and water. Insoluble in ether.
- PSA: 79.65000
- LogP: 1.57430
- ようかいせい: 使用できません
- マーカー: 14,5327
Kynurenic Acid Hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12602-5g |
4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% |
345909-35-5 | 98% | 5g |
¥1195.00 | 2023-03-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12602-1g |
4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% |
345909-35-5 | 98% | 1g |
¥307.00 | 2023-03-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72278-5g |
Kynurenic Acid (hydrate) |
345909-35-5 | 98% | 5g |
¥1481.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72278-500mg |
Kynurenic Acid (hydrate) |
345909-35-5 | 98% | 500mg |
¥286.00 | 2022-04-26 | |
TRC | K660505-50mg |
Kynurenic Acid Hydrate |
345909-35-5 | 50mg |
$64.00 | 2023-05-18 | ||
Apollo Scientific | OR12784-1g |
4-Hydroxyquinoline-2-carboxylic acid hydrate |
345909-35-5 | 1g |
£16.00 | 2025-02-19 | ||
abcr | AB117327-25g |
4-Hydroxyquinoline-2-carboxylic acid hydrate, 98%; . |
345909-35-5 | 98% | 25g |
€365.00 | 2024-06-12 | |
1PlusChem | 1P003M0K-500mg |
4-HYDROXYQUINOLINE-2-CARBOXYLIC ACID, HYDRATE, 98 |
345909-35-5 | ≥98% | 500mg |
$64.00 | 2024-05-05 | |
A2B Chem LLC | AB67700-500mg |
4-Hydroxyquinoline-2-carboxylic acid hydrate |
345909-35-5 | ≥98% | 500mg |
$23.00 | 2024-04-20 | |
Ambeed | A1003212-5g |
4-Hydroxyquinoline-2-carboxylic acid xhydrate |
345909-35-5 | 97% | 5g |
$62.0 | 2024-08-02 |
Kynurenic Acid Hydrate 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Kynurenic Acid Hydrateに関する追加情報
Kynurenic Acid Hydrate (CAS No: 345909-35-5) - A Comprehensive Overview
Kynurenic Acid Hydrate, chemically designated as C₉H₉NO₄·xH₂O, is a compound of significant interest in the field of biochemical research and pharmaceutical development. With a CAS number of 345909-35-5, this hydrated form of Kynurenic Acid has garnered attention due to its multifaceted roles in biological processes and its potential applications in therapeutic interventions.
The molecular structure of Kynurenic Acid Hydrate features a complex arrangement of atoms that contributes to its unique chemical properties. This compound is derived from the kynurenine pathway, a metabolic route that plays a crucial role in the degradation of tryptophan, an essential amino acid. The hydrated form indicates the presence of water molecules bound to the compound, which can influence its solubility and reactivity in various environments.
Recent advancements in biochemical research have highlighted the importance of Kynurenic Acid Hydrate in modulating neurological and inflammatory processes. Studies have demonstrated its potential as an antagonist at various ionotropic receptors, including the kainate receptor subtype GluR5. This receptor is involved in synaptic transmission and has been implicated in conditions such as epilepsy and neurodegenerative diseases. The ability of Kynurenic Acid Hydrate to interact with these receptors makes it a promising candidate for developing novel pharmacological agents.
In addition to its neurological effects, Kynurenic Acid Hydrate has been investigated for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby potentially reducing inflammation in various pathological conditions. This mechanism has sparked interest in exploring its therapeutic potential in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis and characterization of Kynurenic Acid Hydrate have been subjects of extensive study. Researchers have developed efficient synthetic routes that yield high-purity forms of the compound, suitable for both laboratory research and potential clinical applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate its molecular structure and confirm its identity.
One of the most intriguing aspects of Kynurenic Acid Hydrate is its role in the kynurenine pathway, which is also involved in the production of other bioactive molecules such as quinolinic acid and xanthurenic acid. These compounds have distinct biological functions and are implicated in various physiological and pathological processes. Understanding the interplay between these molecules within the kynurenine pathway is crucial for unraveling their collective roles in health and disease.
Current research is focused on exploring the therapeutic potential of Kynurenic Acid Hydrate in neurological disorders. Preclinical studies have shown that it can attenuate neuronal excitotoxicity, a key mechanism underlying damage in conditions like stroke and traumatic brain injury. Furthermore, its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of Kynuretic Acid Hydrate are also under investigation to optimize its delivery and efficacy. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to identify potential routes for administration that could enhance its therapeutic effects. These studies are crucial for translating preclinical findings into effective clinical treatments.
Industrial-scale production of Kynurenic Acid Hydrate is another area of focus, with researchers seeking cost-effective methods to produce high-quality material for research and pharmaceutical use. Biotechnological approaches, including enzymatic synthesis and fermentation processes, are being explored to improve yield and purity while reducing production costs.
The regulatory landscape for compounds like Kynurenic Acid Hydrate is evolving to accommodate new findings and applications. Regulatory agencies are increasingly recognizing the importance of such compounds in drug development and are establishing guidelines for their safe use in clinical trials. This evolving framework ensures that researchers can conduct studies with confidence while adhering to stringent safety standards.
In conclusion, Kynurenic Acid Hydrate (CAS No: 345909-35-5) represents a fascinating compound with diverse biological activities and therapeutic potential. Its role in modulating neurological and inflammatory processes underscores its importance as a target for drug development. As research continues to uncover new insights into its mechanisms of action, Kynurenic Acid Hydrate is poised to play a significant role in future medical treatments.
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